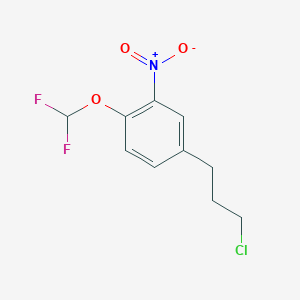
1-(3-Chloropropyl)-4-(difluoromethoxy)-3-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-4-(difluoromethoxy)-3-nitrobenzene is an organic compound characterized by the presence of a chloropropyl group, a difluoromethoxy group, and a nitro group attached to a benzene ring
準備方法
The synthesis of 1-(3-Chloropropyl)-4-(difluoromethoxy)-3-nitrobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Chloropropylation: The addition of a chloropropyl group to the benzene ring, often achieved through the reaction with 3-chloropropyl chloride in the presence of a catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and cost-effectiveness.
化学反応の分析
1-(3-Chloropropyl)-4-(difluoromethoxy)-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloropropyl group can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation Reactions: The compound can undergo oxidation reactions, where the chloropropyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include acids, bases, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3-Chloropropyl)-4-(difluoromethoxy)-3-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(3-Chloropropyl)-4-(difluoromethoxy)-3-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloropropyl and difluoromethoxy groups can interact with hydrophobic and polar regions of target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
1-(3-Chloropropyl)-4-(difluoromethoxy)-3-nitrobenzene can be compared with similar compounds such as:
1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene: This compound has a fluorine atom instead of a nitro group, which can significantly alter its chemical reactivity and biological activity.
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene: The presence of an additional trifluoromethoxy group can enhance the compound’s stability and lipophilicity.
1-(3-Chloropropyl)piperidine: This compound has a piperidine ring instead of a benzene ring, leading to different chemical and biological properties.
特性
分子式 |
C10H10ClF2NO3 |
|---|---|
分子量 |
265.64 g/mol |
IUPAC名 |
4-(3-chloropropyl)-1-(difluoromethoxy)-2-nitrobenzene |
InChI |
InChI=1S/C10H10ClF2NO3/c11-5-1-2-7-3-4-9(17-10(12)13)8(6-7)14(15)16/h3-4,6,10H,1-2,5H2 |
InChIキー |
OFXOABBUEAGXRG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCCCl)[N+](=O)[O-])OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


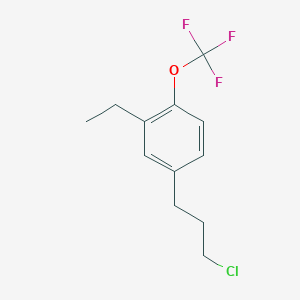
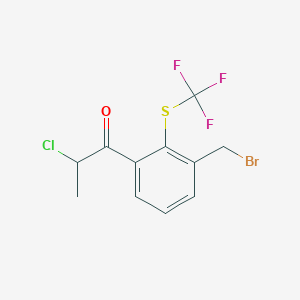

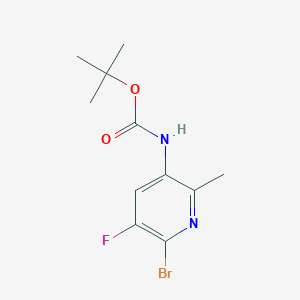

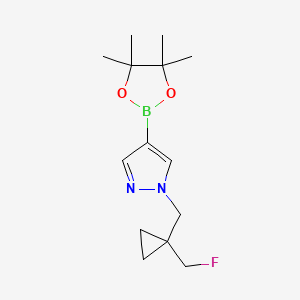
![4,6,7,7a-tetrahydro-3aH-pyrano[4,3-d]thiazole-2-carboxylic acid](/img/structure/B14046726.png)



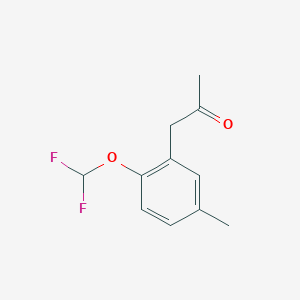
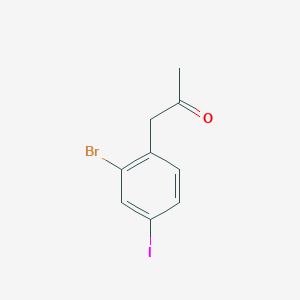
![Imidazo[1,2-a]pyridine,2-(chloromethyl)-8-(trifluoromethyl)-](/img/structure/B14046766.png)

